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Compound of Interest

2-Bromo-6-fluorophenylboronic
Compound Name: o
aci

Cat. No.: B151077

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Bromo-6-fluorophenylboronic acid (CAS No. 913835-80-0). Due to the limited
availability of published experimental spectra for this specific compound, this document
presents predicted data based on the analysis of structurally analogous compounds, including
other substituted phenylboronic acids. The information herein serves as a valuable resource for
the characterization and quality control of 2-Bromo-6-fluorophenylboronic acid in research
and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 2-
Bromo-6-fluorophenylboronic acid. The following sections detail the expected chemical
shifts for 1H, 13C, 11B, and °F nuclei.

1H NMR Data

Table 1: Expected 'H NMR Chemical Shifts
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Expected Chemical o Coupling Constant
Protons . Multiplicity

Shift (6, ppm) (J, H2)
Ar-H 7.0-7.6 m
B(OH)2 8.0-85 br s

Disclaimer: The expected chemical shifts are based on the analysis of similar bromo- and
fluoro-substituted phenylboronic acids. Actual experimental values may vary.

13C NMR Data

Table 2: Expected 13C NMR Chemical Shifts

Carbon Expected Chemical Shift (d, ppm)
C-B 125 - 135 (broad)

C-Br 115-125

C-F 158 - 165 (d, LJCF)

Ar C-H 120 - 140

Disclaimer: The expected chemical shifts are based on the analysis of similar bromo- and
fluoro-substituted phenylboronic acids. Actual experimental values may vary.

B NMR Data

The 2B NMR spectrum is anticipated to show a single, broad resonance characteristic of a

trigonal planar boronic acid.

Table 3: Expected 1B NMR Chemical Shift

Nucleus Expected Chemical Shift (6, ppm)

1B 28 - 33

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Disclaimer: The expected chemical shift is based on typical values for arylboronic acids. Actual
experimental values may vary.

19F NMR Data

The °F NMR spectrum will be crucial for confirming the presence and environment of the
fluorine atom.

Table 4: Expected 1°F NMR Chemical Shift

Nucleus Expected Chemical Shift (6, ppm)

19F -100 to -120

Disclaimer: The expected chemical shift is referenced against CFCls and is based on data for
other fluoro-aromatic compounds. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

A sample of 2-Bromo-6-fluorophenylboronic acid (5-10 mg) is dissolved in a deuterated
solvent (e.g., DMSO-ds, CDClIs, or Acetone-de) in a quartz NMR tube to avoid any background
signal from borosilicate glass.[1] 1H, 13C, 11B, and °F NMR spectra are acquired on a high-
resolution NMR spectrometer (e.g., 400 MHz or higher). For 1B NMR, a specific boron-free
probe is recommended for optimal results. All spectra are referenced to the residual solvent
peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands
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Expected Absorption

Functional Group Intensity
(cm™)

O-H stretch (boronic acid) 3200 - 3500 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=C stretch (aromatic) 1550 - 1620 Medium to Strong

B-O stretch 1330 - 1380 Strong

C-F stretch 1100 - 1200 Strong

C-Br stretch 550 - 650 Medium

Disclaimer: The expected absorption frequencies are based on characteristic IR bands for
substituted phenylboronic acids.

Experimental Protocol: IR Spectroscopy

For a solid sample, the spectrum can be obtained using the KBr pellet method or as a thin film.
[2] For the KBr pellet method, a small amount of the sample is ground with dry potassium
bromide and pressed into a transparent disk.[3] For the thin film method, the solid is dissolved
in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the
solvent is then allowed to evaporate, leaving a thin film of the compound.[2] The spectrum is
recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

Table 6: Expected Mass Spectrometry Data
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lon Expected m/z

+ : : ue to Br isotopes
M 218.82/220.82 (d Bri
[M-H20]+ 200.82 / 202.82
[M-B(OH)2]+ 173.93/175.93

Disclaimer: The expected m/z values are calculated based on the molecular formula
CesHsBBrrFO2 and the natural isotopic abundance of bromine (7°Br and 81Br).

Experimental Protocol: Mass Spectrometry

The mass spectrum can be obtained using various ionization techniques such as Electrospray
lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI). For ESI, the sample is
dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass
spectrometer. For MALDI, the sample is co-crystallized with a matrix on a target plate and
analyzed. High-resolution mass spectrometry (HRMS) is recommended for accurate mass
determination and elemental composition analysis. The use of specific matrices like 2,5-
dihydroxybenzoic acid (DHB) can aid in the analysis of boronic acids by forming adducts and
preventing trimerization.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 2-Bromo-6-fluorophenylboronic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromo-6-fluorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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